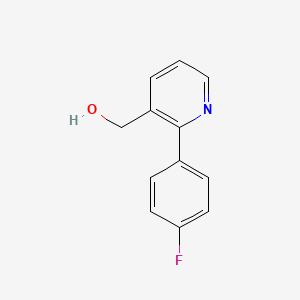

(2-(4-Fluorophenyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality (2-(4-Fluorophenyl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Fluorophenyl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-fluorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUWIIWXVJCESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl Pyridin 3 Yl Methanol and Analogues

Strategies for Constructing the 2-Arylpyridin-3-yl Core

The formation of the carbon-carbon bond between the pyridine (B92270) ring and the aryl group is a critical step in the synthesis of 2-arylpyridines. Various cross-coupling reactions have been developed for this purpose, with the Suzuki-Miyaura reaction being one of the most prominent.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly between sp2-hybridized carbon atoms. cdnsciencepub.comyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com For the synthesis of the 2-(4-fluorophenyl)pyridin-3-yl core, this would involve reacting a 2-halopyridine derivative with (4-fluorophenyl)boronic acid or vice versa.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. youtube.com Palladium complexes, such as Pd(dppf)Cl2 and those generated in situ from precursors like Pd2(dba)3, are commonly employed as catalysts. cdnsciencepub.comnih.gov The selection of ligands is crucial, with bulky and electron-rich phosphine (B1218219) ligands often providing optimal results. claremont.edu A variety of inorganic bases, including potassium carbonate, cesium carbonate, and potassium fluoride (B91410), are used to facilitate the transmetalation step in the catalytic cycle. youtube.comnih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Not specified (base-free reported in some cases) | Dioxane | 65-100 | 5-89% | cdnsciencepub.com |

| Pd₂(dba)₃ / Phosphite or Phosphine Oxide Ligands | KF | Dioxane | Not specified | Good to Excellent | nih.gov |

| Pd(PPh₃)₄ | Not specified | Not specified | Not specified | General Application | mdpi.com |

The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition of the palladium(0) complex to the organic halide, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com This methodology has been successfully applied to a wide range of pyridine and aryl substrates, demonstrating its robustness in constructing the 2-arylpyridine scaffold. claremont.edubohrium.com

Alternative Carbon-Carbon Bond Formation Reactions for Pyridine Functionalization

While the Suzuki-Miyaura coupling is prevalent, other C-C bond-forming reactions offer alternative pathways to the 2-arylpyridine core. These methods can be advantageous depending on substrate availability and functional group tolerance.

One notable alternative is the rhodium-catalyzed C-H activation. This approach allows for the direct coupling of a C-H bond on the pyridine ring with a suitable coupling partner. For instance, Rh(III)-catalyzed reactions have been developed for the synthesis of acylmethyl-substituted 2-arylpyridine derivatives from 2-arylpyridines and 3-aryl-2H-azirines. researchgate.net Although this example illustrates functionalization at a different position, the underlying principle of C-H activation represents a powerful strategy for pyridine modification.

Decarbonylative cross-coupling reactions have also emerged as a novel strategy. nih.gov These reactions can form C(sp2)–C(sp3) bonds from carboxylic acid and amine starting materials, which are traditionally used for amide bond formation. This approach highlights the ongoing development of innovative methods to construct complex molecular architectures. nih.gov

Furthermore, reactions involving aryne intermediates provide another route. The reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride source like CsF can lead to the regioselective formation of 3-(2-hydroxyaryl)pyridines. researchgate.net This transition-metal-free method proceeds through a series of rearrangements involving an aryne intermediate. researchgate.net

Introduction of the Methanol (B129727) Moiety via Reduction Pathways

Once the 2-arylpyridine core is established with a suitable functional group at the 3-position, the final step is the introduction of the hydroxymethyl (-CH₂OH) group. This is most commonly achieved through the reduction of an oxidized precursor.

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors to the Hydroxymethyl Group

Strong reducing agents are typically required for the conversion of carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon. For esters and other acid derivatives, this is followed by the elimination of the leaving group and a second hydride addition to the resulting aldehyde intermediate. saskoer.ca Carboxylic acids first undergo deprotonation by the basic hydride reagent, followed by coordination and subsequent reduction. chemistrysteps.com

A general procedure for the synthesis of (2-amino-pyridin-4-yl)-methanol from the corresponding methyl ester involves using lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF), followed by heating to reflux. chemicalbook.com Similar conditions can be applied to the synthesis of (2-(4-fluorophenyl)pyridin-3-yl)methanol from its ester precursor.

Application of Hydride Reagents (e.g., Sodium Borohydride) in Methanol Synthesis

Metal hydride reagents are the most common choice for the reduction of carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols. libretexts.orggoogle.com Due to its high reactivity, reactions with LiAlH₄ are typically carried out in anhydrous ethereal solvents like THF. chemicalbook.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent. chadsprep.com It is highly effective for the reduction of aldehydes and ketones but is generally inefficient for reducing carboxylic acids directly. chemistrysteps.com However, it can be used to reduce esters, although the reaction may require harsher conditions or the use of additives like calcium chloride. google.com For instance, a patented method for synthesizing 3-fluoropyridine-2-methanol involves the reduction of 3-fluoro-2-pyridine isopropyl formate (B1220265) using sodium borohydride in the presence of anhydrous calcium chloride in methanol. google.com

Other specialized hydride reagents, such as bis(2-methoxyethoxy)aluminum hydride (Red-Al), also serve as effective alternatives to LiAlH₄ for reducing heterocyclic carboxylic esters to their corresponding alcohols. google.comgoogle.com

| Hydride Reagent | Precursor Functional Group | Typical Solvent | Reactivity/Selectivity | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Aldehyde | THF, Diethyl ether | Strong, non-selective | libretexts.orgchemicalbook.com |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone, Acyl Chloride (sometimes Esters) | Methanol, Ethanol (B145695) | Mild, selective | chadsprep.comgoogle.com |

| Bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Carboxylic Acid, Ester | Toluene | Strong, similar to LiAlH₄ | google.comgoogle.com |

| Diisobutylaluminum hydride (DIBAL-H) | Ester, Nitrile (can stop at aldehyde) | Toluene, THF | Can be controlled to yield aldehydes from esters | libretexts.org |

Grignard Reagent Based Synthetic Routes for Tertiary Alcohol Formation

Grignard reagents (R-MgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. youtube.com While the primary focus of this article is on the synthesis of a primary alcohol, Grignard reagents are instrumental in synthesizing tertiary alcohol analogues of (2-(4-fluorophenyl)pyridin-3-yl)methanol.

This synthetic approach involves the reaction of a Grignard reagent with a ketone or ester precursor attached to the 3-position of the 2-arylpyridine core. For example, reacting a 2-(4-fluorophenyl)nicotinic acid ester with two equivalents of a Grignard reagent (e.g., methylmagnesium bromide) would yield a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added to the carbonyl carbon. youtube.commasterorganicchemistry.com

The mechanism involves an initial nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form an alkoxide, which upon acidic workup, yields the tertiary alcohol. youtube.com This method provides a versatile route to a wide array of tertiary alcohol analogues, significantly expanding the chemical space around the core scaffold. researchgate.netkhanacademy.org

Multi-Step Synthetic Strategies for Functionalized Pyridyl Methanols

The construction of functionalized pyridyl methanols like (2-(4-Fluorophenyl)pyridin-3-yl)methanol typically involves a multi-step approach that sequentially builds the desired molecular architecture. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction to form the biaryl core, followed by the reduction of a functional group to yield the final methanol moiety.

A plausible and widely applicable synthetic route commences with a commercially available and suitably functionalized pyridine derivative, such as a halogenated nicotinic acid ester. The key steps in this strategy are outlined below:

Step 1: Suzuki-Miyaura Cross-Coupling Reaction

The initial and crucial step is the formation of the carbon-carbon bond between the pyridine ring and the 4-fluorophenyl group. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this transformation, known for its high tolerance of various functional groups and generally good yields. nih.govmdpi.com

The reaction typically involves the coupling of a halopyridine, such as methyl 2-chloronicotinate, with (4-fluorophenyl)boronic acid. The choice of starting materials is strategic; using a nicotinic acid ester at this stage allows for the subsequent conversion of the ester group into the desired hydroxymethyl group.

The general reaction is as follows:

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal combination often needs to be determined empirically. researchgate.netmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, XPhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

| Temperature | Room temperature to reflux |

Step 2: Reduction of the Ester Group

Once the 2-(4-fluorophenyl)nicotinate intermediate is synthesized and purified, the final step involves the reduction of the ester group at the 3-position of the pyridine ring to the corresponding primary alcohol.

Several reducing agents are effective for this transformation. Lithium aluminium hydride (LiAlH₄) is a powerful and common choice for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

Alternatively, sodium borohydride (NaBH₄) can be used, often in the presence of a Lewis acid or in a protic solvent like methanol or ethanol to enhance its reducing power for esters. mdpi.com

The general reduction reaction is depicted below:

Following the reduction, a standard aqueous workup is performed to quench the excess reducing agent and isolate the crude product. Purification is then carried out to obtain the final (2-(4-Fluorophenyl)pyridin-3-yl)methanol.

This two-step strategy, combining a Suzuki-Miyaura cross-coupling with a subsequent reduction, represents a versatile and widely adopted methodology for the synthesis of 2-aryl-3-pyridinemethanol derivatives. The modularity of this approach allows for the synthesis of a wide range of analogues by simply varying the boronic acid and the initial halopyridine starting materials.

Optimization of Synthetic Yields and Purity in (2-(4-Fluorophenyl)pyridin-3-yl)methanol Preparations

Achieving high yields and purity is paramount in chemical synthesis, both for laboratory-scale research and for potential industrial applications. The optimization of the synthetic route for (2-(4-Fluorophenyl)pyridin-3-yl)methanol focuses on refining the conditions of each step to maximize product formation and minimize the generation of impurities.

Optimization of the Suzuki-Miyaura Cross-Coupling Step:

The Suzuki-Miyaura reaction is a complex catalytic cycle, and its efficiency can be influenced by several factors. A systematic screening of these parameters is crucial for optimization.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated phosphine ligand is critical. Electron-rich and sterically hindered ligands can often improve the efficiency of the catalytic cycle, especially for challenging substrates. For instance, catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos, SPhos) should be evaluated. researchgate.netrsc.org The catalyst loading is also a key parameter to optimize, balancing reaction rate with cost and potential for metal contamination in the final product.

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system must be capable of dissolving the reactants and the catalyst complex. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. nih.govmdpi.com

Temperature and Reaction Time: The reaction temperature is a critical parameter that influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products through decomposition of the reactants or the catalyst. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing by-product formation.

Table 2: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Conditions to Screen | Desired Outcome |

| Catalyst/Ligand | Different Pd sources and phosphine ligands | High catalytic turnover, minimal side reactions |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. | Efficient transmetalation without substrate degradation |

| Solvent | Toluene, Dioxane, DMF, aqueous mixtures | Good solubility of all components, stable reaction medium |

| Temperature | Room temperature to reflux | Optimal rate of reaction with minimal decomposition |

| Reactant Ratio | Stoichiometric vs. slight excess of boronic acid | Drive the reaction to completion, minimize unreacted starting material |

Optimization of the Reduction and Purification Steps:

The reduction of the ester to the alcohol is generally a high-yielding reaction. However, careful control of the reaction conditions and a robust purification strategy are necessary to ensure high purity of the final product.

Choice of Reducing Agent: While LiAlH₄ is highly effective, its reactivity can sometimes lead to the reduction of other functional groups if present. Sodium borohydride, being a milder reducing agent, might be preferable in certain cases, although it may require harsher conditions or additives to reduce an ester. The stoichiometry of the reducing agent should be carefully controlled to ensure complete conversion without excessive excess that could complicate the workup.

Workup Procedure: The workup procedure after the reduction is critical for removing inorganic by-products and isolating the crude product. Careful quenching of the reaction with water and/or acid is necessary.

Purification Techniques: The final purity of (2-(4-Fluorophenyl)pyridin-3-yl)methanol is achieved through purification. Column chromatography on silica (B1680970) gel is a common and effective method for removing unreacted starting materials and any by-products formed during the synthesis. The choice of the eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure crystalline product. The purity of the final compound should be assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

By systematically optimizing each step of the synthesis, from the initial cross-coupling to the final purification, it is possible to develop a robust and efficient process for the preparation of high-purity (2-(4-Fluorophenyl)pyridin-3-yl)methanol and its analogues, facilitating their use in further research and development.

Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Pyridin 3 Yl Methanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure of (2-(4-Fluorophenyl)pyridin-3-yl)methanol. Each technique provides unique insights into the connectivity, functional groups, and electronic system of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and through-bond or through-space interactions. While experimental spectra for (2-(4-Fluorophenyl)pyridin-3-yl)methanol are not publicly available, a detailed prediction of the chemical shifts (δ) in ppm can be derived from data for analogous compounds such as 2-(4-fluorophenyl)pyridine (B1266597) and other substituted pyridylmethanols. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the 4-fluorophenyl rings, as well as signals for the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol (B129727) group. The pyridine ring protons are anticipated to appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets of doublets (or multiplets) due to coupling with each other and with the fluorine atom. The methylene protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings are expected to resonate in the aromatic region (δ 110-165 ppm). The carbon atom attached to the fluorine (C-4' of the phenyl ring) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom. The carbon of the methylene group (-CH₂OH) is anticipated to appear in the aliphatic region, typically around δ 60-65 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for fluorinated compounds. For (2-(4-Fluorophenyl)pyridin-3-yl)methanol, a single signal is expected for the fluorine atom on the phenyl ring. Based on data for 2-(4-fluorophenyl)pyridine, this signal is predicted to appear around δ -113 to -117 ppm (relative to CFCl₃). rsc.org The precise chemical shift provides a sensitive probe of the electronic environment of the fluorophenyl moiety.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | Py-H4 | ~7.4-7.6 | dd | J ≈ 7-8, 5 |

| Py-H5 | ~7.7-7.9 | dd | J ≈ 7-8, 1-2 | |

| Py-H6 | ~8.5-8.7 | dd | J ≈ 5, 1-2 | |

| Ph-H2'/H6' | ~7.5-7.7 | m (dd) | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 | |

| Ph-H3'/H5' | ~7.1-7.3 | m (t) | ³JHH ≈ 8-9, ³JHF ≈ 8-9 | |

| -CH₂- | ~4.7 | s or d | ³JHH(to OH) ≈ 5-7 (if coupled) | |

| -OH | Variable | br s | - | |

| ¹³C | Py-C2 | ~156-158 | s | - |

| Py-C3 | ~135-137 | s | - | |

| Py-C4, C5, C6 | ~120-148 | d | - | |

| Ph-C1' | ~135-136 (d) | s | ⁴JCF ≈ 3-4 | |

| Ph-C2'/C6' | ~128-130 (d) | d | ³JCF ≈ 8-9 | |

| Ph-C3'/C5' | ~115-117 (d) | d | ²JCF ≈ 21-22 | |

| Ph-C4' | ~162-164 (d) | s | ¹JCF ≈ 245-250 | |

| -CH₂OH | ~60-64 | t | - | |

| ¹⁹F | Ph-F4' | ~ -113 to -117 | s or m | - |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of (2-(4-Fluorophenyl)pyridin-3-yl)methanol is expected to exhibit several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group should appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the primary alcohol is anticipated around 1050-1000 cm⁻¹. Finally, the C-F stretching vibration of the fluorophenyl group typically gives a strong, characteristic band in the 1250-1100 cm⁻¹ region. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (Pyridine, Phenyl) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1610-1580 | C=N stretch | Pyridine Ring |

| 1590-1440 | C=C stretch | Aromatic Rings |

| 1250-1100 | C-F stretch | Fluorophenyl |

| 1050-1000 | C-O stretch | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in (2-(4-Fluorophenyl)pyridin-3-yl)methanol consists of the conjugated 2-arylpyridine system. Pyridine itself exhibits absorption bands corresponding to n → π* and π → π* transitions. rsc.org The extended conjugation in the 2-arylpyridine system is expected to shift these absorptions to longer wavelengths (a bathochromic shift). Typically, 2-arylpyridine derivatives show strong π → π* transitions in the 240-280 nm range, with weaker n → π* transitions sometimes observable at longer wavelengths. nih.govacs.org The presence of the fluorine and hydroxymethyl substituents is expected to have a minor modulating effect on the exact position and intensity of these absorption maxima.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of (2-(4-Fluorophenyl)pyridin-3-yl)methanol is C₁₂H₁₀FNO, corresponding to a monoisotopic mass of approximately 203.0746 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation of this molecule is expected to follow pathways characteristic of both benzyl (B1604629) alcohols and pyridine derivatives. stackexchange.comucalgary.caresearchgate.net Plausible fragmentation pathways include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 202.

Loss of a hydroxyl radical: [M-OH]⁺ at m/z 186.

Loss of water: [M-H₂O]⁺˙ at m/z 185.

Loss of the hydroxymethyl group (CH₂OH): A significant peak at m/z 172, corresponding to the stable 2-(4-fluorophenyl)pyridine cation radical. This is often a major fragmentation pathway for benzyl-type alcohols.

Cleavage of the C-C bond between the rings: This can lead to fragments corresponding to the fluorophenyl cation (m/z 95) and the 3-(hydroxymethyl)pyridine radical, or the pyridyl cation (m/z 78) and related fragments.

Loss of HCN from the pyridine ring: A characteristic fragmentation of pyridines, leading to a fragment at [M - CH₂OH - HCN]⁺ at m/z 145. rsc.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 203 | [C₁₂H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₁₂H₉FN]⁺ | ·OH |

| 172 | [C₁₁H₇FN]⁺˙ | ·CH₂OH |

| 145 | [C₉H₆F]⁺ | ·CH₂OH, HCN |

| 95 | [C₆H₄F]⁺ | C₆H₅NO |

| 78 | [C₅H₄N]⁺ | C₇H₆FO |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination of Pyridine Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of (2-(4-Fluorophenyl)pyridin-3-yl)methanol has not been reported, analysis of related 2-arylpyridine derivatives allows for a detailed prediction of its solid-state structure. mdpi.commdpi.com

Studies on compounds like 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine reveal that a key structural feature is the dihedral angle between the planes of the pyridine and the phenyl rings. ucalgary.canih.gov This angle is typically non-zero (e.g., 40-55°) due to steric hindrance between the ortho-protons of the two rings. A similar twisted conformation is expected for (2-(4-Fluorophenyl)pyridin-3-yl)methanol.

The presence of the hydroxymethyl group is crucial for determining the crystal packing. This group is capable of forming strong intermolecular hydrogen bonds (O-H···N) with the nitrogen atom of an adjacent pyridine ring. researchgate.net This type of interaction is a common and powerful structure-directing motif in pyridine-methanol derivatives, often leading to the formation of infinite chains or networks in the crystal lattice. The fluorine atom can also participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal packing. ucalgary.ca The bond lengths and angles within the aromatic rings are expected to fall within the normal ranges for sp²-hybridized carbon and nitrogen atoms.

A comprehensive literature search did not yield specific computational and theoretical investigation studies focused solely on the chemical compound (2-(4-Fluorophenyl)pyridin-3-yl)methanol. While extensive research exists on the computational analysis of structurally similar pyridine derivatives using the requested methodologies (DFT, TD-DFT, Molecular Docking), the specific data for (2-(4-Fluorophenyl)pyridin-3-yl)methanol is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this particular compound as per the provided outline. Presenting data from related but different molecules would be scientifically inaccurate and would not adhere to the strict focus on "(2-(4-Fluorophenyl)pyridin-3-yl)methanol".

General principles from studies on analogous compounds suggest that:

DFT studies would likely be used to determine the most stable three-dimensional shape of the molecule, including the rotational orientation (conformation) of the fluorophenyl and methanol groups relative to the pyridine ring.

FMO analysis would identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the molecule's reactivity, with the energy gap between them indicating its kinetic stability.

MEP maps would visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

TD-DFT calculations would predict the molecule's electronic absorption spectrum (UV-Vis), correlating theoretical electronic transitions with potential experimental spectroscopic data.

Molecular docking simulations would be employed to predict how the molecule might bind to a specific biological target, such as a protein receptor, providing insights into its potential pharmacological activity.

However, without specific research on (2-(4-Fluorophenyl)pyridin-3-yl)methanol, no quantitative data (e.g., bond lengths, energy gaps, interaction energies) can be provided.

Computational and Theoretical Investigations of 2 4 Fluorophenyl Pyridin 3 Yl Methanol

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

While specific computational studies focusing exclusively on (2-(4-Fluorophenyl)pyridin-3-yl)methanol are not extensively documented in publicly available literature, the broader class of pyridine- and phenyl-methanol derivatives has been the subject of numerous theoretical investigations to predict their interactions with various biological targets. These studies provide a strong basis for understanding the potential binding affinities and molecular interactions of the title compound.

Molecular docking simulations are a primary tool for predicting how a ligand, such as (2-(4-Fluorophenyl)pyridin-3-yl)methanol, might bind to a protein's active site. The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), indicates the stability of the ligand-protein complex. For structurally related compounds, these simulations have identified a range of potential biological targets, particularly protein kinases and other enzymes, which are often implicated in proliferative and inflammatory diseases. researchgate.netnih.gov

Key molecular interactions that are consistently observed for this class of compounds include:

Hydrogen Bonding: The hydroxyl (-OH) group of the methanol (B129727) moiety and the nitrogen atom in the pyridine (B92270) ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, histidine, aspartic acid) in a protein's active site. nih.gov

π-π Stacking and π-Cation Interactions: The aromatic nature of both the pyridine and fluorophenyl rings allows for π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine. Additionally, the pyridine ring can engage in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within the binding site, forming favorable van der Waals interactions.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Computational studies on analogous molecules have explored their potential as inhibitors for various targets, as detailed in the table below. These examples highlight the therapeutic areas where (2-(4-Fluorophenyl)pyridin-3-yl)methanol or its derivatives could potentially show activity.

| Compound Class/Derivative | Potential Biological Target | Observed/Predicted Interactions & Findings | Reference |

|---|---|---|---|

| Pyridin-2-yl Urea Derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Docking predicted two binding modes. Absolute binding free energy calculations were used to discriminate between them and correlate with in vitro IC50 values. | researchgate.net |

| (Pyridin-2-yl)methanol Derivatives | Transient Receptor Potential Vanilloid 3 (TRPV3) | Systematic optimization led to the discovery of potent and selective antagonists, demonstrating the scaffold's utility in targeting ion channels. | nih.gov |

| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | Molecular docking studies revealed favorable inhibitory properties, with a top docking score of -7.43 kcal/mol against the target enzyme. | nih.gov |

| Pyridopyrimidine and Thiazole Hybrids | Glycogen synthase kinase-3β (GSK-3β) | Designed molecules showed strong binding, with a docking energy of -11.4 kcal/mol, involving hydrogen bonds and π-cation interactions with key residues like His438 and Trp82. | nih.gov |

| Pyridin-3-yl-Pyrimidin-2-yl-Triazole Derivatives | Glycogen synthase kinase-3β (GSK-3β) | In-silico molecular docking studies revealed good binding interactions, which were consistent with in vitro cytotoxicity results against cancer cell lines. | researchgate.net |

Elucidation of Potential Binding Modes and Active Site Characterization

The elucidation of how a molecule like (2-(4-Fluorophenyl)pyridin-3-yl)methanol binds within a biological target is critical for rational drug design. Computational methods not only predict affinity but also visualize the specific orientation, or binding mode, of the ligand within the active site.

Binding Mode Analysis: Based on studies of similar fragments, a plausible binding mode within a typical kinase active site can be hypothesized. Kinase inhibitors often interact with the "hinge" region that connects the N- and C-lobes of the enzyme. In such a scenario, the pyridine nitrogen of (2-(4-Fluorophenyl)pyridin-3-yl)methanol could act as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region. The central methanol group could form additional hydrogen bonds with nearby residues, further anchoring the molecule. The 4-fluorophenyl group would likely extend into a deeper, often hydrophobic, pocket, where the fluorine atom might form specific interactions that enhance binding affinity and selectivity. researchgate.net

Active Site Characterization: Beyond predicting the ligand's pose, computational chemistry allows for the characterization of the molecule's own reactive properties, which dictate its interaction preferences.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the electrostatic potential on the surface of a molecule. For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, theoretical studies show that negative potential (red/yellow regions) is concentrated around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bond acceptance or interaction with positive regions of a receptor. scispace.com Positive potential (blue regions) is typically found around the hydrogen atoms, particularly the hydroxyl proton, indicating its role as a hydrogen bond donor. scispace.com

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of molecular reactivity. A smaller energy gap suggests the molecule is more polarizable and more readily participates in charge-transfer interactions, which are often key to binding within an active site. scispace.com For pyridine derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring, facilitating intramolecular charge transfer that can be important for biological activity and optical properties. ymerdigital.com

These theoretical tools collectively allow researchers to build a detailed model of the molecular interactions, guiding the synthesis of more potent and selective derivatives.

Investigation of Nonlinear Optical (NLO) Characteristics

The nonlinear optical (NLO) properties of organic molecules, particularly those with pyridine rings, are a subject of significant research due to their potential applications in photonics and optoelectronics. ias.ac.innih.gov Theoretical investigations using quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of molecules like (2-(4-Fluorophenyl)pyridin-3-yl)methanol. journaleras.com

The NLO response of a molecule is primarily described by its polarizability (α) and first static hyperpolarizability (β). The hyperpolarizability is a measure of how the molecule's dipole moment responds to an applied electric field, and a large β value is a key indicator of a strong second-order NLO response.

A theoretical study on a series of 39 fluorophenylpyridine derivatives, which includes isomers structurally similar to the title compound, was conducted using DFT methods (B3LYP and B3PW91) with a 6-31++G(d,p) basis set. The study calculated several key electronic and NLO properties.

The key findings from these theoretical studies indicate:

The presence of donor-acceptor groups connected by a π-conjugated system can enhance NLO properties. In (2-(4-Fluorophenyl)pyridin-3-yl)methanol, the fluorophenyl and pyridine rings constitute the π-system.

Calculations for fluorophenylpyridines show that fluorination does not significantly impact the mean polarizability (<α>). ias.ac.in

The first static hyperpolarizability (β) values for this class of compounds were found to be relatively low, suggesting modest NLO activity. ias.ac.in For instance, the largest first static hyperpolarizability obtained in the study of fluorophenylpyridines was 650.02 atomic units (a.u.) for a different derivative. ias.ac.in

The table below summarizes typical NLO parameters calculated for fluorophenylpyridine derivatives using DFT methods, providing an estimate of the values that could be expected for (2-(4-Fluorophenyl)pyridin-3-yl)methanol.

| Parameter | Symbol | Typical Calculated Value Range (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~1.0 - 4.0 D | Measures the molecule's overall polarity. |

| Mean Polarizability | <α> | ~80 - 87 a.u. | Describes the linear response of the electron cloud to an electric field. |

| Anisotropy of Polarizability | Δα | ~81 - 87 a.u. | Measures the non-uniformity of the polarizability. |

| First Static Hyperpolarizability | β | ~200 - 650 a.u. | Indicates the magnitude of the second-order NLO response. |

| HOMO-LUMO Energy Gap | Egap | ~4.9 - 5.5 eV | Relates to molecular stability and electronic transitions; smaller gaps can correlate with higher NLO activity. |

Note: The values are based on a computational study of various fluorophenylpyridine isomers and serve as an estimation. ias.ac.in

Biological Activity and Mechanistic Insights of 2 4 Fluorophenyl Pyridin 3 Yl Methanol Analogues in Vitro

Investigations into Antineoplastic Activities

Analogues of (2-(4-Fluorophenyl)pyridin-3-yl)methanol have demonstrated notable effects against cancer cells in laboratory settings. These investigations have shed light on their mechanisms of action, including the modulation of cell survival pathways, induction of cellular damage, and direct cytotoxicity.

Modulation of Cellular Senescence Pathways in Cancer Cell Lines

Cellular senescence, a state of irreversible cell growth arrest, is a crucial mechanism for tumor suppression. nih.gov Certain pyridine (B92270) derivatives have been shown to induce senescence in cancer cells. For instance, one study identified a pyridine derivative, 4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinoline (FPTHQ), capable of inducing senescence in ovarian cancer cell lines in a dose-dependent manner. nih.gov This process is often linked to the activation of specific signaling pathways. In the case of FPTHQ, senescence induction in ovarian cancer cells was associated with the upregulation of p21, a key regulator of cell cycle progression. nih.gov The accumulation of DNA damage appears to be the trigger for this p21 activation. nih.gov Furthermore, the induction of senescence is often accompanied by a senescence-associated secretory phenotype (SASP), which can influence the tumor microenvironment. nih.gov In FPTHQ-treated ovarian cancer cells, an increase in the secretion of factors like IL-6 and IL-8 was observed, confirming the establishment of a SASP. nih.gov

Induction of DNA Damage and Regulation of Cell Cycle Progression

The ability of (2-(4-Fluorophenyl)pyridin-3-yl)methanol analogues to induce DNA damage is a key aspect of their antineoplastic activity. The accumulation of DNA damage can trigger cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, leading to apoptosis or senescence. nih.gov Studies have shown that some pyridine derivatives cause significant DNA damage, leading to the activation of DNA damage response pathways. nih.gov This is often evidenced by the phosphorylation of histone H2AX, a marker for DNA double-strand breaks. nih.gov

The induction of DNA damage directly impacts cell cycle progression. The aforementioned FPTHQ was found to cause G0/G1 cell cycle arrest in A2780 ovarian cancer cells. nih.gov This arrest is a protective mechanism to prevent the propagation of damaged DNA. The regulation of the cell cycle is a complex process involving a network of proteins, and the ability of these compounds to interfere with this process is a promising avenue for cancer therapy.

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines

The cytotoxic effects of (2-(4-Fluorophenyl)pyridin-3-yl)methanol analogues have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

| Cell Line | Compound Type | IC50/GI50 Values | Reference |

| MCF-7 (Breast) | Pyrimidine (B1678525) derivatives | Potent activity observed | ekb.eg |

| HepG2 (Liver) | 1,3,4-oxadiazole (B1194373) derivative | IC50 of 1.62 µg/mL | researchgate.net |

| HCT116 (Colon) | Pd(ii) complex | IC50 of 23.8 ± 1.48 μM | nih.gov |

| A549 (Lung) | Pd(ii) complex | IC50 of 60.1 ± 3.45 μM | nih.gov |

| HeLa (Cervical) | Amide derivative | IC50 of 2.8μM | researchgate.net |

HeLa Cells: Certain amide derivatives have shown high cytotoxicity against HeLa cells, with IC50 values as low as 2.8µM. researchgate.net

HepG2 Cells: A naproxen-based 1,3,4-oxadiazole derivative demonstrated significant potency against HepG2 cancer cells, with an IC50 value of 1.62 μg/mL, which was comparable to the standard drug doxorubicin. researchgate.net

MCF7 Cells: Pyrimidine derivatives have exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line. ekb.eg

A549 and HCT116 Cells: A Palladium(II) complex showed a strong effect on A549 and HCT-116 cell lines, with IC50 values of 60.1 ± 3.45 and 23.8 ± 1.48 μM, respectively. nih.gov Phenylpironetin analogues also demonstrated antiproliferative activity against various cancer cell lines. nih.gov

Inhibition Profiles of Specific Enzymes

The enzymatic inhibition profile of these analogues contributes significantly to their biological activity.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme often overexpressed in cancerous tissues and plays a role in inflammation and cell proliferation. nih.gov Several pyridine-containing compounds have been designed and evaluated as selective COX-2 inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and showed potent and selective COX-2 inhibition, with some compounds exhibiting higher potency than the known inhibitor celecoxib. nih.gov

Sirtuin1 (SIRT1): SIRT1 is a histone deacetylase involved in various cellular processes, including cell death and survival. nih.gov Its role in cancer is complex, acting as both a tumor promoter and suppressor depending on the context. nih.gov The development of SIRT1 inhibitors is an active area of research. While direct inhibition of SIRT1 by (2-(4-Fluorophenyl)pyridin-3-yl)methanol itself is not extensively documented, the broader class of pyridine derivatives includes compounds that have been investigated as modulators of sirtuin activity.

Antimicrobial Research Pathways

In addition to their anticancer potential, analogues of (2-(4-Fluorophenyl)pyridin-3-yl)methanol have been investigated for their antimicrobial properties.

Assessment of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that certain pyridine derivatives exhibit selective antibacterial activity.

| Bacterial Type | Compound Type | Activity | Reference |

| Gram-Positive | Anaephene derivatives | Potent activity | mdpi.com |

| Gram-Positive | 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Significant activity | nih.gov |

| Gram-Negative | 1-alkyl-2-(4-pyridyl)pyridinium bromides | Activity increased with permeabilizing agent | nih.gov |

Gram-Positive Bacteria: Novel anaephene derivatives, which are alkyl pyridinol compounds, have demonstrated potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited significant antibacterial activity against a range of Gram-positive bacteria. nih.gov

Gram-Negative Bacteria: The activity of these compounds against Gram-negative bacteria is generally lower. nih.gov However, the introduction of a membrane-permeabilizing agent, such as sodium citrate, was found to increase the activity of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-negative organisms. nih.gov This suggests that the outer membrane of Gram-negative bacteria may act as a barrier to these compounds.

Exploration of Antifungal Efficacy in vitro

The investigation into the antifungal properties of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and its direct analogues is an emerging area of research. While broader classes of pyridine derivatives are known to possess antimicrobial activities, specific in vitro studies detailing the antifungal efficacy of this particular compound and its close analogues against common human fungal pathogens are not extensively available in the current body of scientific literature.

General studies on related pyridine structures, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one, have shown potency against various fungal strains including Aspergillus niger and Penicillium rubrum. mdpi.com Similarly, other pyridine-containing compounds have demonstrated activity against Candida albicans. researchgate.netnih.gov These findings suggest the potential of the pyridine scaffold as a basis for the development of novel antifungal agents. However, without direct experimental data on (2-(4-Fluorophenyl)pyridin-3-yl)methanol, its specific antifungal profile remains to be elucidated.

Aromatase (CYP19A1) Inhibitory Potential and Mechanistic Aspects

Analogues of (2-(4-Fluorophenyl)pyridin-3-yl)methanol have been identified as potent inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. plos.orgnih.gov

Characterization of Dual Binding Site Interactions (Haem and Access Channel)

The inhibitory mechanism of these pyridine-based compounds involves a dual binding interaction within the aromatase enzyme. This includes coordination of the pyridine nitrogen atom to the heme iron at the active site, a characteristic interaction for non-steroidal aromatase inhibitors. nih.gov Furthermore, extended analogues have been designed to occupy the enzyme's access channel, leading to enhanced potency and selectivity. plos.orgnih.gov

Computational modeling and structural biology studies have provided insights into these interactions. For instance, the S-enantiomers of some (pyridin-3-yl)methanol derivatives have been shown to bind with the heme iron through the hydroxy group, either directly or mediated by a water molecule. nih.gov The orientation of substituents on the phenyl and pyridine rings plays a crucial role in optimizing the fit within both the heme pocket and the access channel, which is lined by key amino acid residues. plos.orgnih.gov

Evaluation of Selectivity Against Other Cytochrome P450 Isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

A critical aspect of developing effective aromatase inhibitors is ensuring their selectivity for CYP19A1 over other cytochrome P450 (CYP) isoforms, which are responsible for the metabolism of a wide range of drugs and endogenous compounds. Off-target inhibition of these CYPs can lead to adverse drug-drug interactions. plos.org

A structurally related analogue, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, has been evaluated for its selectivity against a panel of major human CYP isoforms. The results demonstrated excellent selectivity for CYP19A1. plos.org

| CYP Isoform | IC50 (nM) | Selectivity Index (IC50 CYPx / IC50 CYP19A1) |

|---|---|---|

| CYP19A1 | 0.83 | 1 |

| CYP1A2 | >30000 | >36145 |

| CYP2C9 | 4900 | 5904 |

| CYP2C19 | 740 | 892 |

| CYP2D6 | >30000 | >36145 |

| CYP3A4 | 3380 | 4072 |

Data derived from studies on (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, a structural analogue of (2-(4-Fluorophenyl)pyridin-3-yl)methanol. plos.org

This high degree of selectivity underscores the potential for developing pyridine-based aromatase inhibitors with a favorable safety profile.

In vitro Antiviral Activity Assessments

The pyridine nucleus is a common scaffold in a variety of biologically active compounds, including some with antiviral properties. nih.gov However, specific in vitro studies assessing the antiviral activity of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and its close analogues against a panel of human viruses are not well-documented in the available scientific literature. While some fluorinated pyridine derivatives have been investigated for antiviral potential, the data is not directly transferable to the compound . mdpi.com Therefore, the antiviral profile of (2-(4-Fluorophenyl)pyridin-3-yl)methanol remains an area for future investigation.

Biotransformation Studies using Mammalian Drug Metabolism Models (e.g., Cunninghamella elegans fungi)

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. The filamentous fungus Cunninghamella elegans is a well-established model for predicting mammalian drug metabolism, particularly for Phase-I oxidative reactions mediated by cytochrome P450 enzymes. mdpi.comijpsr.com

Investigation of Phase-I Oxidative Metabolic Fate

Studies on fluorophenyl pyridine carboxylic acids, which are structurally related to (2-(4-Fluorophenyl)pyridin-3-yl)methanol, have been conducted using Cunninghamella elegans. mdpi.comijpsr.com These investigations provide valuable insights into the likely Phase-I oxidative metabolism of the fluorophenyl pyridyl moiety.

The primary metabolic transformation observed was hydroxylation of the phenyl ring. mdpi.comijpsr.com Specifically, hydroxylation occurred at the 4'-position of the phenyl ring. The presence of a fluorine atom at this position was found to block this metabolic pathway, highlighting the role of fluorination in modulating metabolic stability. mdpi.comijpsr.com The degree of biotransformation was also influenced by the position of the fluorine substituent on the phenyl ring. mdpi.comijpsr.com These findings suggest that the primary oxidative metabolic fate of (2-(4-Fluorophenyl)pyridin-3-yl)methanol would likely involve hydroxylation, and that the fluorine atom at the 4-position of the phenyl group would direct metabolism to other sites on the molecule.

Identification of Hydroxylation Sites and Impact of Fluorine Substitution on Metabolism

The hydroxylation of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and its parent compounds is a key metabolic pathway mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing HLMs have been instrumental in identifying the specific sites of hydroxylation and elucidating the roles of various CYP isoforms in these biotransformations. nih.govresearchgate.net

Research on the metabolism of Sarizotan, for which (2-(4-Fluorophenyl)pyridin-3-yl)methanol is a metabolite, has revealed that several CYP enzymes are involved in its oxidative metabolism. The major contributors to the metabolic clearance of Sarizotan are CYP3A4, CYP2C9, CYP2C8, and CYP1A2. nih.govresearchgate.net These enzymes catalyze the addition of hydroxyl groups to both aromatic and aliphatic positions on the molecule.

The hydroxylation can occur on either the fluorophenyl ring or the pyridine ring. The precise location of hydroxylation is influenced by the electronic properties and steric accessibility of different positions on the molecule. The fluorine atom on the phenyl ring plays a significant role in directing the site of metabolic attack. Due to its high electronegativity, the fluorine atom can deactivate the substituted phenyl ring towards oxidative metabolism. mdpi.com This deactivation can, in turn, promote hydroxylation at other sites on the molecule that are more electronically favorable for oxidation.

The presence of the fluorine atom is a key structural feature that influences the metabolic stability of these compounds. By blocking a potential site of metabolism on the phenyl ring, the fluorine substitution can slow the rate of metabolic clearance, a common strategy employed in drug design to enhance pharmacokinetic properties. mdpi.com

Below are interactive data tables summarizing the key findings related to the in vitro metabolism of Sarizotan, the parent compound of (2-(4-Fluorophenyl)pyridin-3-yl)methanol.

Table 1: Major Metabolites of Sarizotan Identified in Human Liver Microsomes

| Metabolite ID | Metabolic Pathway | Description |

| M-1 | Aliphatic Hydroxylation | Hydroxylation on the aliphatic side chain |

| M-2 | Aromatic Hydroxylation | Hydroxylation on the pyridine ring |

| M-3 | Aromatic Hydroxylation | Hydroxylation on the fluorophenyl ring |

| M-4 | Dealkylation | Removal of an alkyl group |

| (2-(4-Fluorophenyl)pyridin-3-yl)methanol | Dealkylation & Oxidation | Product of N-dealkylation and subsequent oxidation |

This table is based on the metabolic pathways identified for Sarizotan in in vitro studies. nih.govresearchgate.net

Table 2: Contribution of Cytochrome P450 Isoforms to Sarizotan Metabolism

| CYP Isoform | Major/Minor Contributor | Role in Metabolism |

| CYP3A4 | Major | Involved in hydroxylation and dealkylation pathways |

| CYP2C9 | Major | Contributes significantly to oxidative metabolism |

| CYP2C8 | Major | Plays a role in the formation of hydroxylated metabolites |

| CYP1A2 | Major | Involved in the overall metabolic clearance |

| CYP2D6 | Minor | Plays a less significant role in metabolism |

This table summarizes the findings from reaction phenotyping studies of Sarizotan. nih.govresearchgate.net

The identification of these hydroxylation sites and the understanding of the enzymatic basis for their formation are crucial for predicting the metabolic profile of (2-(4-Fluorophenyl)pyridin-3-yl)methanol and its analogues. The impact of the fluorine substitution is a clear example of how structural modifications can be used to modulate the metabolic fate of a molecule, thereby influencing its pharmacological and toxicological properties.

Advanced Applications of 2 4 Fluorophenyl Pyridin 3 Yl Methanol and Its Derivatives

Utility in Coordination Chemistry as Ligands for Metal Complexes

(2-(4-Fluorophenyl)pyridin-3-yl)methanol and its structural analogs represent a versatile class of ligands in coordination chemistry. The presence of the pyridine (B92270) ring, with its sp² hybridized nitrogen atom containing a lone pair of electrons, makes it an effective Lewis base capable of coordinating with a wide range of metal ions. semanticscholar.orgresearchgate.net The hydroxyl group and the fluorophenyl substituent can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting metal complexes.

Pyridine and its derivatives are known to act as monodentate ligands, binding to metal centers through the nitrogen atom. jscimedcentral.com The resulting coordination complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present. Common geometries for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org For instance, complexes of the type [MCl₂L₄]ⁿ⁺ (where L is a pyridine derivative) are common and typically feature a trans arrangement of the chloride ligands in an octahedral geometry. wikipedia.org

Research on related pyridyl methanol (B129727) compounds demonstrates their ability to form stable complexes with various transition metals. For example, the crystal structure analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals the formation of supramolecular structures through O—H⋯N hydrogen bonds, where the pyridine nitrogen acts as a hydrogen bond acceptor. nih.gov This same nitrogen atom is the primary site for coordination with metal ions. The coordination of pyridine-based ligands has been observed with metals such as Nickel(II), Copper(I), Silver(I), Cobalt(II), and Zinc(II). jscimedcentral.comresearchgate.net The coordination number and geometry are influenced by the specific metal; for example, Co(II) and Ni(II) complexes with a related pyridine-triazole ligand form distorted octahedron geometries with a coordination number of 6, while a Zn(II) complex adopts a distorted tetrahedron geometry with a coordination number of 4. researchgate.net

The electronic modifications introduced by the 4-fluorophenyl group on the pyridine ring can modulate the ligand's donor properties. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond. These subtle electronic effects are crucial in the rational design of functional coordination complexes with specific catalytic, magnetic, or optical properties.

Table 1: Geometries of Selected Transition Metal Pyridine Complexes

| Metal Ion | Ligand Type | Coordination Number | Typical Geometry | Reference |

| Co(II) | Pyridine-triazole | 6 | Distorted Octahedron | researchgate.net |

| Ni(II) | Pyridine-triazole | 6 | Distorted Octahedron | researchgate.net |

| Zn(II) | Pyridine-triazole | 4 | Distorted Tetrahedron | researchgate.net |

| Cu(I) | Pyridine | 4 | Tetrahedral | jscimedcentral.com |

| Ag(I) | Pyridine | 2 | Linear | jscimedcentral.com |

| Pd(II) | Pyridine | 4 | Square Planar | wikipedia.org |

Potential for Integration into Photoelectric Technologies Based on Nonlinear Optical Properties

Organic molecules with extended π-conjugation are of significant interest for applications in photoelectric technologies due to their nonlinear optical (NLO) properties. researchgate.net These properties arise from the interaction of the material with intense electromagnetic fields, such as those from lasers, leading to phenomena like frequency doubling (second-harmonic generation). The key molecular parameter governing second-order NLO activity is the first static hyperpolarizability (β).

Theoretical studies on fluorophenylpyridine derivatives have been conducted to evaluate their electronic and NLO properties. Using density functional theory (DFT) calculations, researchers have investigated parameters such as the dipole moment (μ), polarizability (α), and the first static hyperpolarizability (β). researchgate.net One such study on a series of 39 fluorophenylpyridine derivatives found that the introduction of fluorine atoms to phenylpyridines did not significantly affect the mean polarizability. researchgate.net The results indicated that both phenylpyridines and the studied fluorophenylpyridines exhibit relatively low nonlinear optical activity. researchgate.net

For a molecule to be a promising candidate for NLO applications, it generally requires a high hyperpolarizability value. This is often achieved in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. While the (2-(4-Fluorophenyl)pyridin-3-yl)methanol structure contains aromatic rings, it lacks the strong push-pull electronic character typically associated with high NLO activity.

However, the field of NLO materials is continually evolving, and derivatization can significantly enhance these properties. For instance, extending the π-conjugation or incorporating stronger donor/acceptor groups into the pyridyl-phenyl framework could potentially increase the hyperpolarizability. The third-order nonlinear susceptibility (χ³) is another important parameter, and studies on other pyrimidine (B1678525) derivatives have shown that they can possess χ³ values superior to known materials like chalcone (B49325) derivatives, highlighting the potential of nitrogen-containing heterocycles in this field. rsc.org

Table 2: Calculated NLO Properties for a Representative Fluorophenylpyridine

| Computational Method | Property | Value (a.u.) |

| B3LYP/6-31++G(d,p) | Dipole Moment (μ) | Varies by isomer |

| B3LYP/6-31++G(d,p) | Mean Polarizability (<α>) | ~80-86 |

| B3LYP/6-31++G(d,p) | First Hyperpolarizability (β) | Low activity reported |

Note: Data is generalized from a theoretical study on fluorophenylpyridine derivatives. researchgate.net An atomic unit (a.u.) is a common unit in computational chemistry.

Emerging Research Directions and Future Perspectives in Drug Discovery and Materials Science

The (2-(4-Fluorophenyl)pyridin-3-yl)methanol scaffold is a valuable building block in medicinal chemistry and materials science, with significant potential for future applications.

Drug Discovery: The pyridine ring is a common feature in many biologically active compounds. Derivatives of pyridinyl methanol have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders. nih.gov The development of selective antagonists from a pyridinyl methanol lead demonstrates the utility of this core structure in generating preclinical candidates for treating neuropathic and central pain. nih.gov

Furthermore, the broader fluorophenyl-heterocycle motif is prevalent in modern drug discovery. For example, derivatives containing a fluorophenyl group attached to a nitrogen-based heterocyclic core are being investigated as potent inhibitors for critical cancer targets like the PI3K/mTOR pathway and Aurora Kinase B (AURKB). nih.govresearchgate.net A series of quinazoline (B50416) derivatives were designed to improve cellular penetration, leading to a compound that was orally active in a mouse xenograft model. nih.gov This highlights the importance of the fluorophenyl moiety in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has also yielded compounds with promising anticancer activity against human lung cancer cell lines. frontiersin.org These examples underscore the potential of using (2-(4-Fluorophenyl)pyridin-3-yl)methanol as a starting material or fragment for the synthesis of new therapeutic agents.

Materials Science: In materials science, the focus extends beyond NLO properties. The ability of pyridine derivatives to self-assemble through hydrogen bonding and π–π stacking interactions is crucial for the development of "smart" materials and functional crystalline solids. nih.gov The specific arrangement of molecules in the solid state, dictated by these non-covalent interactions, can influence the bulk properties of the material, including its thermal stability, mechanical strength, and photophysical response.

The fluorophenyl group can participate in specific interactions, such as halogen bonding, which can be exploited to control the crystal packing and create novel supramolecular architectures. By modifying the substituents on the pyridyl and phenyl rings, researchers can fine-tune these intermolecular forces to design materials with desired topologies and functions. Future research may focus on integrating these molecules into metal-organic frameworks (MOFs) or coordination polymers, where the pyridyl nitrogen and methanol oxygen can act as coordinating sites, leading to materials with applications in gas storage, catalysis, and chemical sensing.

Q & A

Basic: What are the common synthetic routes for preparing (2-(4-fluorophenyl)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring. For example, one method involves Vilsmeier-Haack formylation of 2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridine using phosphorus oxychloride (POCl₃) and DMF in chloroform, followed by hydrolysis to yield the aldehyde intermediate. Subsequent reduction (e.g., NaBH₄) or nucleophilic substitution can introduce the methanol group.

Key Considerations:

- Reaction Optimization: Catalytic acetic acid in methanol during reflux improves imine formation (52% yield reported) .

- Purification: Cold-water treatment and methanol crystallization enhance purity .

- Challenges: Excess POCl₃ may lead to side reactions; stoichiometric control is critical .

Basic: How is the crystal structure of (2-(4-fluorophenyl)pyridin-3-yl)methanol determined, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness with twinned or high-resolution data . For structure solution, direct methods in SIR97 or SHELXS are preferred, especially for handling weak or overlapping reflections .

Example Workflow:

Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

Space group determination using XPREP (Bruker AXS).

Refinement with SHELXL, incorporating hydrogen bonding parameters (e.g., O–H···N interactions) .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution) or crystal packing forces.

Methodological Approach:

- NMR Analysis: Compare solution-state H/C NMR with solid-state NMR to detect conformational changes.

- DFT Calculations: Use Gaussian or ORCA to model optimized geometries and compare with crystallographic bond lengths/angles .

- Temperature-Dependent Studies: Perform variable-temperature XRD to assess thermal motion vs. static disorder .

Case Study: A related fluorophenyl-pyridine derivative showed a 0.02 Å deviation in C–F bond length between SCXRD and DFT, attributed to crystal packing .

Advanced: What strategies improve synthetic yield when scaling up (2-(4-fluorophenyl)pyridin-3-yl)methanol?

Answer:

Scale-up challenges include solvent volume efficiency, exothermicity, and byproduct formation.

Strategies:

- Catalytic Systems: Replace stoichiometric reducing agents (e.g., NaBH₄) with catalytic transfer hydrogenation (e.g., Pd/C with HCOONH₄) to reduce waste .

- Flow Chemistry: Continuous flow reactors minimize hot spots in exothermic steps (e.g., formylation with POCl₃) .

- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track intermediate aldehyde formation and adjust reagent addition rates .

Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic substitution but deactivates it toward electrophilic aromatic substitution.

Case Example:

- Suzuki-Miyaura Coupling: The fluorine’s -I effect enhances oxidative addition of Pd(0) to the C–X bond (X = Cl/Br). However, steric hindrance from the methanol group may require bulky ligands (e.g., SPhos) .

- Comparative Data: Analogues with chloro or methyl substituents show lower yields (e.g., 45% for Cl vs. 56% for F in Pd-catalyzed reactions) due to reduced electronic activation .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- HPLC-MS: Quantifies impurities (e.g., unreacted aldehyde) using a C18 column (MeCN:H₂O gradient).

- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition onset >200°C suggests suitability for high-temperature reactions .

- Water Content: Karl Fischer titration ensures <0.1% moisture, critical for moisture-sensitive reactions .

Advanced: How can researchers leverage computational modeling to predict biological activity?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., opioid receptors). The methanol group’s hydroxyl forms hydrogen bonds with key residues (e.g., Tyr148 in μ-opioid receptors) .

- QSAR Models: Correlate substituent effects (e.g., fluorine’s electronegativity) with IC₅₀ values from enzyme assays .

- Metabolite Prediction: SwissADME predicts Phase I metabolites (e.g., oxidation to carboxylic acid) .

Table 1: Comparative Yields Under Different Reaction Conditions

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃/DMF, 0–10°C, 8 hr | 75 | |

| Aldehyde Reduction | NaBH₄, MeOH, RT | 52 | |

| Catalytic Hydrogenation | Pd/C, HCOONH₄, 60°C | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.